molecular formula C10H18O3 B14267668 Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate CAS No. 175520-80-6

Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate

Cat. No.: B14267668
CAS No.: 175520-80-6
M. Wt: 186.25 g/mol
InChI Key: ALKWBBFKXDLSML-IUCAKERBSA-N
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Description

Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate is an organic compound with a unique structure characterized by a seven-membered cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate typically involves the esterification of (1S,2S)-2-hydroxycycloheptane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can optimize reaction conditions, reduce waste, and improve safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.

Major Products

    Oxidation: The major products include 2-oxocycloheptane-1-carboxylate or 2-carboxycycloheptane-1-carboxylate.

    Reduction: The major product is 2-hydroxycycloheptane-1-methanol.

    Substitution: The major products depend on the substituent introduced, such as 2-chlorocycloheptane-1-carboxylate or 2-aminocycloheptane-1-carboxylate.

Scientific Research Applications

Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying stereochemistry.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate
  • Ethyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
  • Ethyl (1S,2S)-2-hydroxycyclooctane-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs

Properties

CAS No.

175520-80-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

ALKWBBFKXDLSML-IUCAKERBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCCC[C@@H]1O

Canonical SMILES

CCOC(=O)C1CCCCCC1O

Origin of Product

United States

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